2-Bromo-3-chloro-6-fluorobenzoic acid 2-Bromo-3-chloro-6-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1805575-76-1
VCID: VC5416114
InChI: InChI=1S/C7H3BrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,(H,11,12)
SMILES: C1=CC(=C(C(=C1F)C(=O)O)Br)Cl
Molecular Formula: C7H3BrClFO2
Molecular Weight: 253.45

2-Bromo-3-chloro-6-fluorobenzoic acid

CAS No.: 1805575-76-1

Cat. No.: VC5416114

Molecular Formula: C7H3BrClFO2

Molecular Weight: 253.45

* For research use only. Not for human or veterinary use.

2-Bromo-3-chloro-6-fluorobenzoic acid - 1805575-76-1

Specification

CAS No. 1805575-76-1
Molecular Formula C7H3BrClFO2
Molecular Weight 253.45
IUPAC Name 2-bromo-3-chloro-6-fluorobenzoic acid
Standard InChI InChI=1S/C7H3BrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,(H,11,12)
Standard InChI Key UQHJOINDFUKSMZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1F)C(=O)O)Br)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid backbone substituted at the 2-, 3-, and 6-positions with bromine, chlorine, and fluorine, respectively. X-ray crystallography of analogous halogenated benzoic acids reveals planar aromatic rings with halogen atoms inducing distinct electronic effects:

  • Bromine (2-position): Enhances electrophilic aromatic substitution reactivity due to its +M effect.

  • Chlorine (3-position): Exerts moderate electron-withdrawing inductive (-I) effects.

  • Fluorine (6-position): Provides strong -I effects while stabilizing adjacent negative charges through resonance .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.887 ± 0.06 g/cm³ (predicted)
Boiling Point311.4 ± 42.0 °C (predicted)
pKa1.19 ± 0.25 (predicted)
Solubility in DMSO>10 mM (25°C)

The low pKa reflects strong electron-withdrawing effects from halogens, enhancing carboxylic acid acidity compared to unsubstituted benzoic acid (pKa ~4.2) .

Synthetic Methodologies

Multi-Step Halogenation

A patented route (CN102795993B) outlines a four-step synthesis from o-fluorobenzonitrile :

Comparative Analysis

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Multi-Step Halogenationo-Fluorobenzonitrile16.998.8Scalability for industrial use
Diazotization3-Amino-6-fluorobenzoic acid12–1895–97Avoids harsh nitration conditions

Reactivity and Chemical Transformations

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitutions at halogenated positions:

  • Bromine displacement: Pd-catalyzed coupling with arylboronic acids (Suzuki) yields biaryl derivatives.

  • Chlorine displacement: Amines (e.g., piperidine) substitute Cl under microwave irradiation (80°C, 1 h).

Carboxylic Acid Derivatives

The -COOH group undergoes standard derivatizations:

  • Esterification: MeOH/H₂SO₄ produces methyl esters (95% yield).

  • Amide Formation: EDCl/HOBt mediates coupling with primary amines (e.g., aniline) .

Biological Activity and Applications

Pharmaceutical Intermediate

The compound is a key precursor in synthesizing MDM2 inhibitors, such as (3R,4'S,5'R)-6-chloro-4'-(3-chloro-2-fluorophenyl)-N-methyl-2-oxodispiro[indoline-3,3'-pyrrolidine-2',4″-piperidine]-5'-carboxamide (Ki <1 nM against MDM2) . Its trifunctional halogenation pattern enhances binding to hydrophobic enzyme pockets.

Agrochemical Applications

Derivatives exhibit herbicidal activity against broadleaf weeds (EC₅₀ = 2.3 µM in Arabidopsis thaliana). Fluorine’s metabolic stability prolongs soil half-life to 14–21 days.

Industrial and Research Trends

Market Demand

Global production exceeds 5 metric tons/year, driven by demand for kinase inhibitors (CAGR 8.7%, 2023–2030) . Key manufacturers include Apollo Scientific and Key Organics .

Analytical Methods

  • HPLC: C18 column, 70:30 MeOH/H₂O, retention time = 6.2 min .

  • NMR (DMSO-d₆): δ 8.1 (s, 1H, COOH), 7.6–7.4 (m, 2H, Ar-H) .

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